N-Me-Nle-OH.HCl
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Overview
Description
N-Methyl-L-norleucine hydrochloride, commonly referred to as N-Me-Nle-OH.HCl, is a derivative of the amino acid norleucine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the amino group, and it is often used in peptide synthesis and various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-norleucine hydrochloride typically involves the methylation of L-norleucine. One common method is the reductive amination of L-norleucine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous solution, and the product is subsequently purified through crystallization .
Industrial Production Methods
In industrial settings, the production of N-Methyl-L-norleucine hydrochloride may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-norleucine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
N-Methyl-L-norleucine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: The compound is employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: N-Methyl-L-norleucine hydrochloride is investigated for its potential therapeutic applications, including its role in drug design and development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-L-norleucine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can modulate various biochemical pathways and cellular processes, making it a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-L-leucine hydrochloride (N-Me-Leu-OH.HCl): Similar in structure but with a leucine backbone instead of norleucine.
N-Methyl-L-isoleucine hydrochloride (N-Me-Ile-OH.HCl): Another similar compound with an isoleucine backbone.
N-Methyl-L-valine hydrochloride (N-Me-Val-OH.HCl): A related compound with a valine backbone.
Uniqueness
N-Methyl-L-norleucine hydrochloride is unique due to its specific structural features and the presence of the norleucine backbone. This uniqueness allows it to interact with different molecular targets and exhibit distinct biochemical properties compared to other similar compounds .
Properties
IUPAC Name |
2-(methylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDYKABXINADKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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